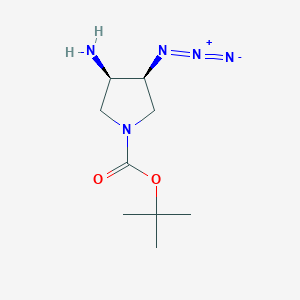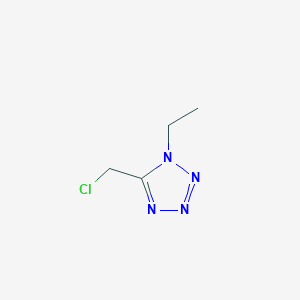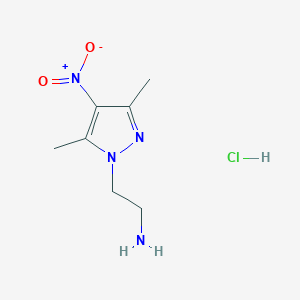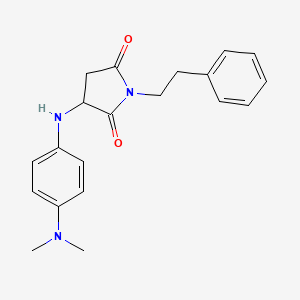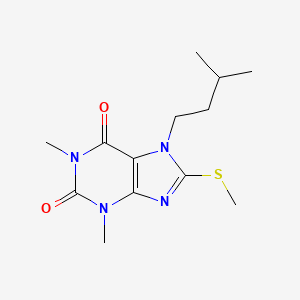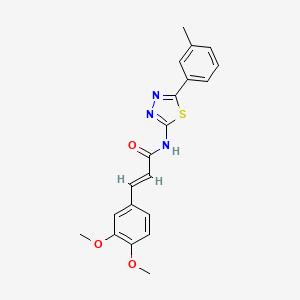
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DT-13 and is a member of the thiadiazole family of compounds. DT-13 has been shown to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects.
Wissenschaftliche Forschungsanwendungen
Organic Sensitizers in Solar Cell Applications
Organic sensitizers, which may include structures similar to the query compound, are engineered for solar cell applications. These sensitizers, composed of donor, electron-conducting, and anchoring groups, demonstrate high conversion efficiencies when anchored onto TiO2 films. Their photovoltaic performance is evaluated under standardized conditions, and computational studies like DFT/TDDFT calculations offer insights into their structural, electronic, and optical properties, crucial for optimizing solar energy conversion (Kim et al., 2006).
Synthesis of Heterocyclic Compounds
Compounds with acrylamide structures serve as precursors in synthesizing various heterocyclic compounds, including imidazole, oxadiazole, and thiadiazole ring systems. These synthesized compounds are evaluated for antimicrobial activities, highlighting the relevance of acrylamide derivatives in developing new pharmaceuticals (Elmagd et al., 2017).
Thermoresponsive Scaffolds for Tissue Engineering
Acrylamide-based scaffolds with thermoresponsive and degradable properties are developed for tissue engineering applications. These scaffolds exhibit controlled porosity and viscoelastic properties, suitable for cell entrapment and angiogenesis, which are essential for tissue regeneration and integration (Galperin et al., 2010).
Magnetic Polymeric Complexes
Polymerization of acrylamide derivatives can yield polymers with pendent heterocyclic groups, which are further utilized to prepare metal complexes. These materials exhibit interesting magnetic properties, indicating potential applications in magnetic materials and devices (Zheng et al., 2005).
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-5-4-6-15(11-13)19-22-23-20(27-19)21-18(24)10-8-14-7-9-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYMQMDFRKSKNH-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)
![1-[2-(Dimethylamino)phenyl]ethan-1-ol](/img/structure/B2396892.png)

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)
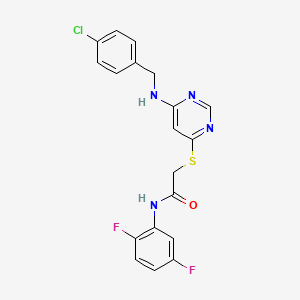
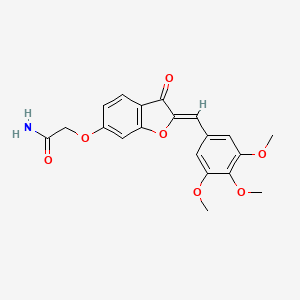

![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)
